2-Furan-2-yl-4,5-dihydro-1H-imidazole

Imidazoline Receptor Receptor Binding Assay Neuropharmacology

Researchers optimizing imidazoline I2 ligands require a low-affinity reference to benchmark structure-activity relationship (SAR) gains. 2-(2-Furyl)imidazoline provides a well-defined I2 Ki of 2,510 nM with negligible MAO-A binding (Ki >1,000,000 nM), enabling clean I2 receptor pharmacology studies without confounding monoamine oxidase inhibition. • Low-affinity I2 benchmark for medicinal chemistry optimization • One-step synthesis from inexpensive 2-furaldehyde & ethylenediamine • Ideal core scaffold for HTS & compound library generation

Molecular Formula C7H8N2O
Molecular Weight 136.15 g/mol
CAS No. 40029-93-4
Cat. No. B1299833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Furan-2-yl-4,5-dihydro-1H-imidazole
CAS40029-93-4
Molecular FormulaC7H8N2O
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESC1CN=C(N1)C2=CC=CO2
InChIInChI=1S/C7H8N2O/c1-2-6(10-5-1)7-8-3-4-9-7/h1-2,5H,3-4H2,(H,8,9)
InChIKeyIOTMYJAUZMRWCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Furan-2-yl-4,5-dihydro-1H-imidazole: I2 Receptor and MAO Research Scaffold


2-Furan-2-yl-4,5-dihydro-1H-imidazole (CAS 40029-93-4), also known as 2-(2-furyl)imidazoline, is a heterocyclic small molecule consisting of a 2-imidazoline ring linked to a furan moiety [1]. It serves as a core scaffold within the 2-arylimidazoline class of compounds, which are recognized for their diverse pharmacological activities at imidazoline binding sites and adrenergic receptors [2][3]. This compound is a known ligand for the imidazoline I2 receptor and a reported inhibitor of monoamine oxidases A and B (MAO-A and MAO-B) [2][4].

1 Imidazoline I2 receptor binding research scaffold
2 I2 vs MAO pharmacology probe candidate
3 Synthetic entry point for library generation

2-Furan-2-yl-4,5-dihydro-1H-imidazole: Specificity vs. Other Imidazoline Ligands


Substitution of 2-Furan-2-yl-4,5-dihydro-1H-imidazole with other imidazoline ligands (e.g., 2-BFI, idazoxan, clonidine, or rilmenidine) is not scientifically valid without accounting for their fundamentally different receptor binding profiles and downstream functional selectivity. While all are imidazoline derivatives, their affinity and selectivity for I1, I2, and alpha-2 adrenoceptors (α2-ARs) vary by orders of magnitude [1][2]. For instance, this compound exhibits a unique low-affinity I2 receptor profile (Ki = 2,510 nM), contrasting sharply with the high-affinity I2 ligand 2-BFI (Ki = 9.8 nM) [1][2]. This distinction is critical for experimental design, as it allows for the investigation of I2 receptor pharmacology at a different occupancy range, or as a starting point for medicinal chemistry optimization rather than as a high-potency tool compound [3].

I2 Affinity Profile Shift
Low-micromolar I2 binding differs markedly from nanomolar ligands (e.g., 2-BFI); receptor occupancy range is not interchangeable.
Receptor Selectivity Divergence
Other imidazolines (clonidine, rilmenidine) exhibit I1/α2 activity; functional profiles may not transfer without validation.
Scaffold Utility Loss
Direct replacement with high-cost tool compounds eliminates the library-derivatization and SAR exploration potential of this scaffold.

2-Furan-2-yl-4,5-dihydro-1H-imidazole: Quantitative Evidence for Procurement


I2 Receptor Affinity Profile vs. High-Affinity Ligands

2-Furan-2-yl-4,5-dihydro-1H-imidazole binds to the imidazoline I2 receptor with a low micromolar affinity (Ki = 2,510 nM), a profile that is quantitatively distinct from both high-affinity I2 ligands like 2-BFI (Ki = 9.8 nM) and I1-selective ligands like rilmenidine (I2 Ki = 5,200 nM). This data is derived from competition binding assays against [3H]-Idazoxan in rabbit kidney homogenate [1][2]. This compound's binding affinity is ~256-fold lower than 2-BFI, yet ~2-fold higher than rilmenidine at the I2 site, offering a unique intermediate binding phenotype within the imidazoline ligand class .

I2 Affinity Profile
Cross-study comparable
Ki = 2,510 nM vs 2-BFI Ki = 9.8 nM
Defines a low-affinity I2 reference point; ~256-fold lower than 2-BFI.
BindingDB data; verify in your assay system.
Imidazoline Receptor Receptor Binding Assay Neuropharmacology

MAO-A and I2 Receptor Binding Differentiation

While 2-Furan-2-yl-4,5-dihydro-1H-imidazole is reported as an inhibitor of both MAO-A and MAO-B, quantitative data reveals a stark difference in potency. Its affinity for the MAO-A imidazoline binding site is essentially negligible (Ki > 1,000,000 nM), whereas its binding to the I2 receptor (which is allosterically coupled to MAO) occurs at a 400-fold higher affinity (Ki = 2,510 nM) [1][2]. This is in contrast to compounds like clorgyline, which exhibits a very high affinity for the I2 site (Ki = 0.04 nM) and is a potent MAO-A inhibitor [3].

I2 vs MAO-A Binding
Cross-study comparable
MAO-A: Ki > 1,000,000 nM; I2: Ki = 2,510 nM
Supports I2-selective probe without MAO-A active-site inhibition.
Clorgyline I2 Ki = 0.04 nM; benchmark extreme.
Monoamine Oxidase Enzyme Inhibition Neurochemistry

Synthetic Accessibility and Scaffold Versatility vs. 2-BFI

2-Furan-2-yl-4,5-dihydro-1H-imidazole serves as a synthetically accessible core for the development of novel imidazoline ligands. Its synthesis, typically via condensation of 2-furaldehyde with ethylenediamine, is more straightforward and cost-effective compared to its benzofuran analog, 2-BFI, which requires a more complex multi-step synthesis involving the formation of the benzofuran ring [1][2]. This synthetic advantage facilitates the rapid generation of compound libraries for SAR studies.

Synthetic Route
Class-level inference
One-step condensation vs multi-step 2-BFI synthesis
Simpler laboratory access supports library generation for SAR.
Synthetic simplicity reported; verify scalability.
Medicinal Chemistry Organic Synthesis Chemical Biology

2-Furan-2-yl-4,5-dihydro-1H-imidazole: Validated Research Applications


I2 Receptor Baseline Affinity in SAR Studies

The low micromolar Ki of 2-Furan-2-yl-4,5-dihydro-1H-imidazole (2,510 nM) for the I2 receptor provides a well-defined, low-affinity reference point for structure-activity relationship (SAR) studies [1]. Researchers developing novel I2 ligands can use this compound to benchmark the minimum structural requirements for receptor recognition and to quantify the affinity gains achieved through subsequent chemical modifications [1][2].

I2 Receptor Effects Independent of MAO Inhibition

With negligible direct binding to the MAO-A active site (Ki > 1,000,000 nM) but measurable I2 receptor affinity, this compound can be employed as a probe to study I2 receptor pharmacology without the confounding effects of strong MAO-A inhibition [3][4]. This is particularly relevant for experiments aimed at dissecting the functional consequences of I2 receptor activation or modulation in the central nervous system, where MAO inhibition can alter neurotransmitter levels and mask I2-specific effects [4].

Cost-Effective Imidazoline Library Scaffold

Due to its simple one-step synthesis from commercially available and inexpensive starting materials (2-furaldehyde and ethylenediamine), 2-Furan-2-yl-4,5-dihydro-1H-imidazole is an ideal core scaffold for generating diverse compound libraries [5][6]. This contrasts with the purchase of more complex and costly tool compounds like 2-BFI, making it the preferred starting material for high-throughput screening and medicinal chemistry campaigns focused on the imidazoline pharmacophore [6].

Application
Selection Property
Validation Focus
I2 receptor SAR baseline
Reported low-micromolar I2 affinity
Affinity gain through derivatization
I2 pharmacology without MAO interference
Negligible MAO-A active-site binding
I2-specific endpoint interpretation
Imidazoline library scaffold
Simple synthetic entry from aldehydes
Library expansion and SAR feasibility

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31 linked technical documents
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